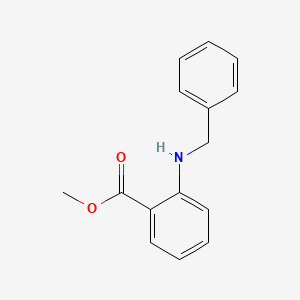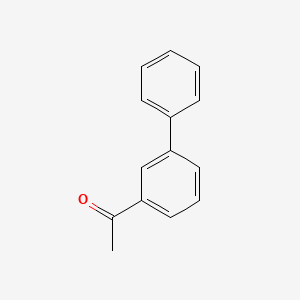
3-Acetylbiphenyl
Übersicht
Beschreibung
3-Acetylbiphenyl (3-ABP) is an organic compound belonging to the class of aromatic compounds known as polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid with a melting point of 135-136 °C and boiling point of 197-199 °C. 3-ABP is soluble in organic solvents such as chloroform, ethanol, and ethyl acetate, and is insoluble in water. It is a common environmental pollutant, and is found in air, soil, water, and food samples. It is also used as a synthetic intermediate in the production of dyes, plastics, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Exploration
- 3-Acetylbiphenyl is used in the synthesis of various phenyl-substituted flavonoids, which are important in medicinal chemistry. Matsumura et al. (1983) demonstrated the condensation of this compound with substituted benzaldehydes to produce phenyl-substituted chalcones and flavanones (Matsumura, Tsuchiya, Takeda, & Imafuku, 1983).
- Kim et al. (1997) investigated the photophysical properties of 4-acetylbiphenyl in different solvents, revealing insights into its intramolecular charge transfer and hydrogen bonding effects (Kim, Cho, Song, Kim, & Yoon, 1997).
Chemical and Physical Properties Analysis
- Research by Rajasekaran, Babu, & Gnanasekaran (1988) focused on the carbonyl stretching frequencies in acetylbiphenyls, contributing to a deeper understanding of their spectroscopic characteristics (Rajasekaran, Babu, & Gnanasekaran, 1988).
- McLellan & Walker (1977) conducted dielectric absorption studies on 4-acetylbiphenyl, examining acetyl group relaxation in various aromatic ketones, which is vital for understanding molecular interactions in solid states (McLellan & Walker, 1977).
Wirkmechanismus
Target of Action
3-Acetylbiphenyl is a unique chemical compound with the molecular formula C14H12O
Mode of Action
It’s worth noting that the reaction mechanism of similar compounds often involves a series of elementary steps that lead to the formation of intermediate structures
Biochemical Pathways
It’s important to note that the interaction of chemical compounds with biological systems often affects multiple pathways, leading to downstream effects
Safety and Hazards
3-Acetylbiphenyl is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), respiratory system . It is advised to avoid contact with skin and eyes, and to remove and wash contaminated clothing and gloves before re-use .
Zukünftige Richtungen
Transaminases (TAms) are increasingly important enzymes for the pharmaceutical and fine chemical industries, capable of producing valuable chiral amine drug intermediates from a prochiral precursor in a single step . The role of protein engineering in the development of novel TAms and future TAm discovery for application in industrial biocatalysis is highlighted .
Biochemische Analyse
Biochemical Properties
3-Acetylbiphenyl plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it has been shown to impact the metabolism of cells by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to changes in their activity. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to have lasting effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound can influence metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For example, its accumulation in the endoplasmic reticulum can influence protein folding and secretion .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .
Eigenschaften
IUPAC Name |
1-(3-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHQPWCDGRZWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953219 | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3112-01-4 | |
| Record name | 3112-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-acetylbiphenyl in the synthesis of phenyl-substituted flavonoids, and how does the position of the hydroxyl group on this molecule affect the final product?
A: this compound serves as a crucial starting material in the synthesis of 6- and 8-phenyl-substituted flavonoids. [] The position of the hydroxyl group on the biphenyl ring determines the final substitution pattern of the flavonoid.
- This compound-4-ol reacts with substituted benzaldehydes to yield 5'-phenyl-substituted chalcones, which are then cyclized to form 6-phenylflavanones and 6-phenylflavones. []
- Conversely, This compound-2-ol leads to the formation of 3'-phenyl-substituted chalcones, ultimately resulting in 8-phenylflavanones and 8-phenylflavones. []
Q2: How does the presence of a phenyl group at the 6- or 8-position influence the spectral properties of the synthesized flavonoids?
A: The research indicates that the introduction of a phenyl group at either the 6- or 8-position of the flavonoid scaffold affects its spectral characteristics. [] While the study does not provide specific details on these spectral changes, it suggests that the presence and position of the phenyl substituent can be identified and analyzed through spectroscopic techniques. Further investigation into the specific spectral shifts caused by the phenyl group could provide valuable insights into the structure-property relationships of these modified flavonoids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


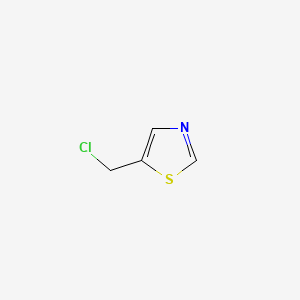


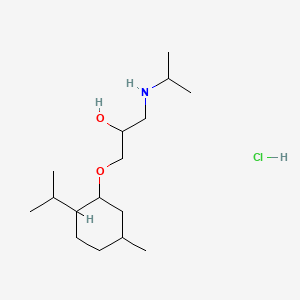
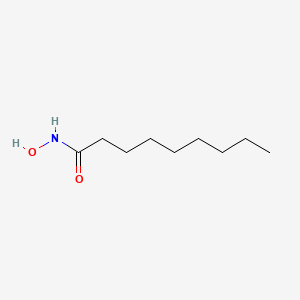
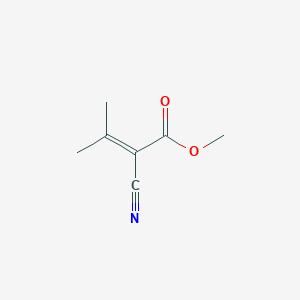
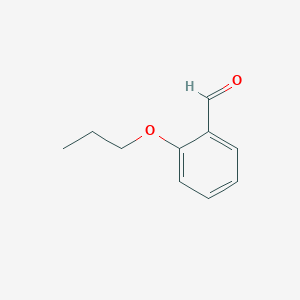

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)


